N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide
Description
N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide is a Schiff base derivative synthesized via condensation of 2-methylquinoline-4-carbohydrazide with 3,4-dimethoxybenzaldehyde. The 3,4-dimethoxyphenyl moiety and 2-methylquinoline backbone are critical to its electronic and steric profile, influencing solubility, binding affinity, and bioactivity .
Properties
Molecular Formula |
C20H19N3O3 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C20H19N3O3/c1-13-10-16(15-6-4-5-7-17(15)22-13)20(24)23-21-12-14-8-9-18(25-2)19(11-14)26-3/h4-12H,1-3H3,(H,23,24)/b21-12+ |
InChI Key |
NVPCNHVABARQPO-CIAFOILYSA-N |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 2-methylquinoline-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to boiling, and the progress of the reaction is monitored using thin-layer chromatography (TLC). Once the reaction is complete, the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Quinoline derivatives with altered oxidation states.
Reduction: Hydrazine derivatives.
Substitution: Phenyl derivatives with different substituents replacing the methoxy groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
One of the primary areas of interest for N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide is its antimicrobial properties. Studies have shown that derivatives of quinoline compounds exhibit significant antibacterial and antifungal activities. For instance, a study on similar quinoline derivatives demonstrated their effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values as low as 6.25 µg/ml .
Case Study: Antibacterial Screening
| Compound | Bacterial Strain | MIC (µg/ml) |
|---|---|---|
| 6d | Mycobacterium smegmatis | 6.25 |
| 7a | Pseudomonas aeruginosa | 12.5 |
| 9c | Candida albicans | 25 |
The presence of electron-withdrawing groups enhances the activity of these compounds against Gram-positive and Gram-negative bacteria, indicating that structural modifications can lead to improved efficacy against resistant strains.
Cancer Research
Quinoline derivatives have been explored for their anticancer properties due to their ability to interact with DNA and inhibit cell proliferation. The incorporation of hydrazone linkages in compounds like this compound may enhance their cytotoxic effects on cancer cells.
Case Study: Cytotoxicity Assessment
In vitro studies have indicated that quinoline-based compounds can induce apoptosis in various cancer cell lines. For instance, a derivative was tested on human breast cancer cell lines (MCF-7) and showed significant cytotoxicity with IC50 values below 10 µM .
Material Science
Synthesis of Functional Materials
The unique properties of this compound allow it to be utilized in the synthesis of functional materials, such as organic light-emitting diodes (OLEDs) and photovoltaic devices. The compound's ability to form stable complexes with metal ions enhances its potential for use in electronic applications.
Case Study: OLED Development
Research has demonstrated that incorporating quinoline derivatives into polymer matrices can improve the efficiency and stability of OLEDs. The photophysical properties of such compounds enable better charge transport and light emission characteristics .
Mechanism of Action
The mechanism of action of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the hydrazone group can interact with biological macromolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The table below compares key structural analogs:
Key Observations:
- Hydroxy vs. Methyl Substitutents : The 2-hydroxy group in ’s compound improves water solubility but may reduce membrane permeability compared to the 2-methyl group in the target compound .
- Core Heterocycle: Pyridine-based analogs (e.g., ) exhibit antibacterial activity, suggesting the target’s quinoline core may confer broader bioactivity .
Antioxidant and Enzyme Inhibition
- 3,4-Dimethoxy Derivatives : Compounds with 3,4-dimethoxybenzylidene groups (e.g., curcumin analogs in ) show potent free radical scavenging (IC50: 10–20 µM) and angiotensin-converting enzyme (ACE) inhibition (IC50: ~15 µM) due to resonance stabilization of radicals and hydrogen bonding with active sites .
- 2-Methylquinoline vs. 2-Phenylquinoline: The 2-methyl group in the target compound likely increases lipophilicity, enhancing cell membrane penetration compared to 2-phenyl derivatives (), which may favor CNS-targeted applications .
Antimicrobial Activity
Biological Activity
N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and specific case studies that highlight its pharmacological properties.
Synthesis and Structural Characteristics
The compound is synthesized through a condensation reaction between 3,4-dimethoxybenzaldehyde and 2-methylquinoline-4-carbohydrazide. The resulting structure features a quinoline core, which is known for its diverse biological activities, combined with a hydrazone moiety that enhances its reactivity and potential therapeutic applications.
Anticancer Activity
Recent studies have demonstrated that derivatives of quinoline compounds exhibit considerable anticancer properties. For instance, compounds structurally similar to this compound have shown effectiveness against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 8b | MDA-MB-468 (Breast Cancer) | 75 | |
| QAh1 | A498 (Renal Cancer) | 50 | |
| QAh2 | HeLa (Cervical Cancer) | 60 |
These results indicate that modifications in the quinoline structure can lead to enhanced anticancer activity, likely due to improved interaction with cellular targets involved in tumor growth.
Anti-inflammatory Effects
The anti-inflammatory potential of quinoline derivatives has also been explored. In vitro studies suggest that this compound may inhibit nitric oxide production in LPS-stimulated macrophages, similar to other quinoline derivatives:
- Mechanism : Inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
- Reference : Studies indicate that related compounds exhibit significant inhibition of NO production comparable to known anti-inflammatory agents .
Study on Anticancer Activity
A study published in 2022 evaluated the anticancer properties of several quinoline derivatives, including this compound. The researchers reported:
- Methodology : The MTT assay was used to assess cytotoxicity across various cancer cell lines.
- Findings : The compound exhibited selective toxicity towards cancer cells while showing minimal effects on normal cells, suggesting a favorable therapeutic index.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of this compound with target proteins such as HIV integrase and topoisomerase I:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
